(2R,3R)-2,3-dihydroxy-4-oxo-4-(phenylamino)butanoic acid
Vue d'ensemble
Description
(2R,3R)-2,3-dihydroxy-4-oxo-4-(phenylamino)butanoic acid is a useful research compound. Its molecular formula is C10H11NO5 and its molecular weight is 225.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(2R,3R)-2,3-dihydroxy-4-oxo-4-(phenylamino)butanoic acid (CAS No. 11407500) is a chiral compound with significant potential in pharmacological applications due to its unique structural properties and biological activities. This compound features two hydroxyl groups, a ketone, and a phenylamino group, which contribute to its interactions with various biological targets.
- Molecular Formula : C10H11NO5
- Molecular Weight : 225.2 g/mol
- IUPAC Name : (2R,3R)-4-anilino-2,3-dihydroxy-4-oxobutanoic acid
- Purity : Typically ≥95% .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors through hydrogen bonding and π-π interactions. The compound's hydroxyl and ketone groups facilitate these interactions, potentially leading to enzyme inhibition or modulation of receptor activity .
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor for several key enzymes involved in various metabolic pathways:
- Cyclooxygenase (COX) : Studies suggest that similar compounds exhibit inhibitory effects on COX enzymes, which are crucial in inflammatory processes .
- Lipoxygenases (LOX) : Compounds with structural similarities have shown potential in inhibiting LOX enzymes, which are involved in the biosynthesis of leukotrienes .
Antioxidant Activity
In vitro studies have demonstrated that this compound possesses antioxidant properties. These properties are essential for combating oxidative stress and may contribute to its therapeutic potential in various diseases .
Anticancer Properties
Preliminary investigations into the cytotoxic effects of this compound against cancer cell lines have shown promise. For instance, compounds with similar structures have been tested against breast cancer cell lines (e.g., MCF-7), revealing moderate cytotoxicity . Further research is needed to elucidate the specific mechanisms through which this compound exerts its anticancer effects.
Case Studies and Experimental Data
A review of literature reveals several key findings regarding the biological activity of this compound:
Study | Target | Methodology | Findings |
---|---|---|---|
COX | Inhibition assay | Moderate inhibition observed | |
LOX | In vitro testing | Effective against LOX-15 | |
Cancer cells | Cytotoxicity assay | Significant cytotoxic effects on MCF-7 cells |
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various enzyme targets. The results indicate favorable interactions with active sites of COX and LOX enzymes, supporting the hypothesis of its inhibitory potential .
Propriétés
IUPAC Name |
(2R,3R)-4-anilino-2,3-dihydroxy-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c12-7(8(13)10(15)16)9(14)11-6-4-2-1-3-5-6/h1-5,7-8,12-13H,(H,11,14)(H,15,16)/t7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXNRJCDXZFNLJ-HTQZYQBOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(C(C(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)[C@@H]([C@H](C(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80464949 | |
Record name | (2R,3R)-Tartranilic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80464949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3019-58-7 | |
Record name | (2R,3R)-Tartranilic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80464949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R,3R)-Tartranilic Acid [for optical resolution] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the significance of (2R,3R)-2,3-dihydroxy-4-oxo-4-(phenylamino)butanoic acid (also known as 2R,3R tartranilic acid) in relation to Francisella tularensis?
A1: this compound has been identified as an inhibitor of histidine acid phosphatase (HAP) from the bacterium Francisella tularensis. [] F. tularensis is a highly infectious bacterium and the causative agent of tularemia. Understanding how inhibitors like this compound interact with essential enzymes like HAP could be crucial for developing new therapeutic strategies against this pathogen.
Q2: What insights does the research provide about the interaction between this compound and Francisella tularensis histidine acid phosphatase?
A2: The research used X-ray crystallography to determine the structure of Francisella tularensis histidine acid phosphatase (FtHAP) when bound to this compound. [] This provides valuable information about the specific interactions between the inhibitor and the enzyme's active site. This structural data can be used to design more potent and selective inhibitors of FtHAP, potentially leading to new treatments for tularemia.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.